Tetrasodium ((octylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme can be represented as follows:
Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.
Reaction with Phosphorous Acid: The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Preparation: Ensuring the purity of octylamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH levels throughout the reaction.
Purification: Using techniques such as crystallization or filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid derivatives.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Redox Reactions: Oxidizing or reducing agents may be used, depending on the desired reaction.
Major Products Formed
Chelation: Metal-bisphosphonate complexes.
Hydrolysis: Phosphonic acid derivatives.
Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.
Scientific Research Applications
Tetrasodium ((octylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions.
Medicine: Explored for its potential in treating bone-related diseases due to its bisphosphonate structure.
Industry: Used in water treatment processes to prevent scale formation and corrosion.
Mechanism of Action
The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This chelation process can disrupt various biological pathways, making it useful in medical and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): Another chelating agent with a similar ability to bind metal ions.
Tetrasodium pyrophosphate: Used in similar applications for its metal-binding properties.
Tetrasodium iminodisuccinate: Known for its biodegradability and metal chelation capabilities.
Uniqueness
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is unique due to its specific bisphosphonate structure, which provides strong and stable chelation of metal ions. This makes it particularly effective in applications where long-term stability and strong binding are required.
Properties
CAS No. |
94199-61-8 |
---|---|
Molecular Formula |
C10H21NNa4O6P2 |
Molecular Weight |
405.18 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
UAVOQKCTRXBMSE-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.